molecular formula C20H28N4O3 B6988903 tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate

tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate

Cat. No.: B6988903
M. Wt: 372.5 g/mol
InChI Key: NRPXRKNYSXCJCO-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate is a complex organic compound that features an imidazole ring, a phenyl group, and a carbamate moiety

Properties

IUPAC Name

tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-20(2,3)27-19(26)23(4)17(12-16-8-6-5-7-9-16)13-22-18(25)14-24-11-10-21-15-24/h5-11,15,17H,12-14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPXRKNYSXCJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CNC(=O)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve steps like cyclization, reduction, and protection/deprotection of functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents like sodium borohydride, and catalysts like palladium or nickel complexes. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to deprotected amines or alcohols .

Scientific Research Applications

Tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the carbamate group can interact with nucleophiles or electrophiles. These interactions can modulate the activity of biological targets or catalyze specific chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate is unique due to its combination of an imidazole ring, a phenyl group, and a carbamate moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

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